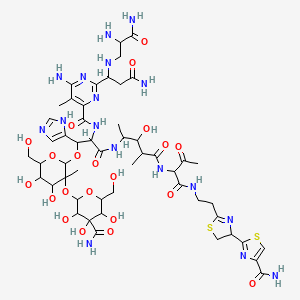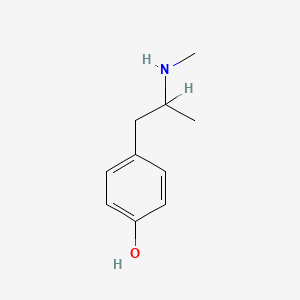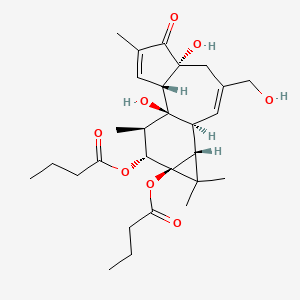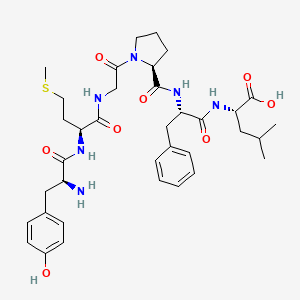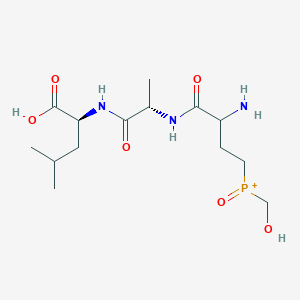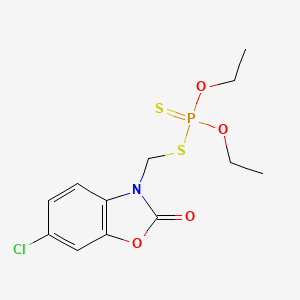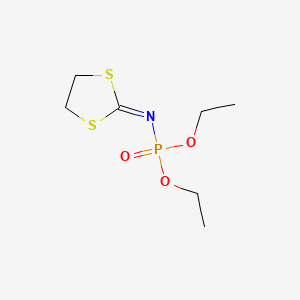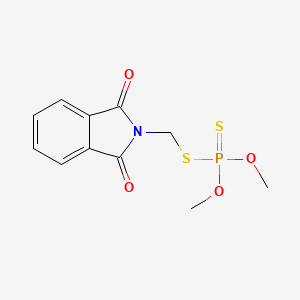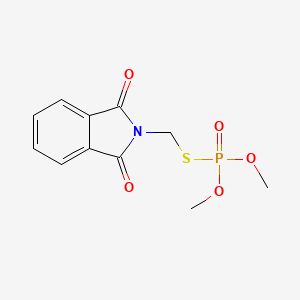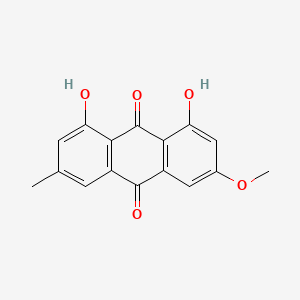
Physcion
Vue d'ensemble
Description
Physcion is a major bioactive ingredient in traditional Chinese medicine, specifically in Radix et Rhizoma Rhei . It has an anthraquinone chemical structure and exhibits a variety of pharmacological activities including laxative, hepatoprotective, anti-inflammatory, anti-microbial, and anti-proliferative effects .
Synthesis Analysis
This compound is one of the natural anthraquinones and its production via plant extraction limits its yield promotion and application . A pair of polyketide synthases (PKS) in emodin biosynthesis were used as probes to mine the potential O-methyltransferase (OMT) responsible for this compound biosynthesis . A distinct OMT (AcOMT) was identified with the ability to transfer a methyl group to C-6 hydroxyl of emodin to form this compound . Through introducing AcOMT, the de novo production of this compound was successfully obtained in Aspergillus nidulans .
Molecular Structure Analysis
This compound is a dihydroxyanthraquinone that is 9,10-anthraquinone bearing hydroxy substituents at positions 1 and 8, a methoxy group at position 3, and a methyl group at position 6 . It has been widely isolated and characterized from both terrestrial and marine sources .
Applications De Recherche Scientifique
Propriétés anticancéreuses
Physcion a montré un potentiel en tant qu'agent anticancéreux dans diverses études. Il a été constaté qu'il induisait l'apoptose et l'autophagie dans le carcinome nasopharyngé humain . L'étude a révélé que le traitement par this compound conduisait à une suppression dose-dépendante de la viabilité cellulaire et de la formation de colonies. Il a également induit à la fois l'apoptose dépendante des caspases et l'autophagie .
Production d'espèces réactives de l'oxygène (ROS)
Le traitement par this compound a été trouvé pour induire une production excessive d'espèces réactives de l'oxygène (ROS) dans les cellules cancéreuses . Cette production de ROS a ensuite perturbé l'axe miR-27a/ZBTB10, entraînant une répression du facteur de transcription Sp1 .
Action antitumorale
This compound a démontré une action antitumorale in vivo. Dans un modèle murin xénogreffe, l'administration de this compound a supprimé la croissance tumorale de manière dose-dépendante sans affecter le poids corporel .
Effets sur les cellules cancéreuses du col de l'utérus
This compound a montré des effets anticancéreux potentiels dans les cellules cancéreuses du col de l'utérus . Il a été constaté qu'il induisait une inhibition concentration-dépendante de la viabilité cellulaire et de la phase G0/G1 du cycle cellulaire . This compound a également activé le système lysosomal, qui était exprimé par un nombre accru de lysosomes, de vacuoles autophagiques et une expression accrue de la protéine LC3 .
Induction de stress oxydatif
This compound a été trouvé pour induire un stress oxydatif dans les cellules cancéreuses . Cela a été indiqué par la production d'espèces réactives de l'oxygène par le composé .
Effet pro-apoptotique
This compound a démontré un effet pro-apoptotique, dépendant de l'activation des caspases 3/7 et de la réduction de l'expression de la protéine Bcl-2 .
Mécanisme D'action
Target of Action
Physcion, also known as Parietin, is an anthraquinone compound that has been identified to target several key proteins and enzymes in the body . The primary targets of this compound include:
- 5α-reductase : this compound acts as a potent inhibitor of 5α-reductase, an enzyme that converts testosterone into dihydrotestosterone .
- 6-phosphogluconate dehydrogenase (6PGD) : this compound inhibits 6PGD, an enzyme involved in the pentose phosphate pathway .
- Sp1 transcription factor : this compound targets the Sp1 transcription factor, leading to its downregulation .
Mode of Action
This compound interacts with its targets, leading to a series of changes in cellular processes:
- 5α-reductase inhibition : By inhibiting 5α-reductase, this compound reduces the conversion of testosterone to dihydrotestosterone, which can promote hair growth .
- 6PGD inhibition : The inhibition of 6PGD by this compound disrupts the pentose phosphate pathway, affecting cellular metabolism .
- Sp1 downregulation : this compound disrupts the miR-27a/ZBTB10 axis, leading to the repression of the Sp1 transcription factor .
Biochemical Pathways
This compound affects several biochemical pathways:
- Androgen signaling pathway : By inhibiting 5α-reductase, this compound disrupts the androgen signaling pathway, which can affect processes like hair growth .
- Pentose phosphate pathway : this compound’s inhibition of 6PGD disrupts the pentose phosphate pathway, which plays a crucial role in cellular metabolism .
- ROS/miR-27a/ZBTB10 signaling : this compound induces excessive ROS generation, disrupting the miR-27a/ZBTB10 axis and leading to the repression of the Sp1 transcription factor .
Result of Action
This compound’s interaction with its targets leads to several molecular and cellular effects:
- Promotion of hair growth : this compound’s inhibition of 5α-reductase can promote hair growth .
- Induction of apoptosis and autophagy : this compound has been shown to induce apoptosis and autophagy in various cancer cells, including nasopharyngeal carcinoma cells and cervical cancer cells .
- Cell cycle arrest : this compound can block cell cycle progression at the G1 phase .
Orientations Futures
While specific future directions for Physcion are not explicitly mentioned in the search results, it’s clear that modern physics is an exciting and rapidly progressing field, prompting significant shifts in how we teach physics across all educational levels . This could potentially impact the study and application of this compound in the future.
Propriétés
IUPAC Name |
1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)14-10(15(9)19)5-8(21-2)6-12(14)18/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWOKTFYGVYKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200101 | |
| Record name | Physcione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
521-61-9 | |
| Record name | Physcion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Physcione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Physcion | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Physcione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dihydroxy-3-methoxy-6-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYSCIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6PT94IV61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of physcion?
A1: this compound has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol. []
Q2: Is there spectroscopic data available for this compound?
A2: Yes, this compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. [, , ]
Q3: How does this compound interact with biological targets to exert its effects?
A3: this compound has been shown to interact with various molecular targets, including enzymes, receptors, and signaling pathways. For instance, it can inhibit the TLR4/NF-κB signaling pathway, modulate the AMPK/Sp1/DNMT1 axis, and activate the PI3K-Akt/MAP kinase pathway. [, , ]
Q4: What are the downstream effects of this compound's interaction with these targets?
A4: this compound's interaction with its targets leads to a range of downstream effects, including:
- Induction of apoptosis: this compound can trigger programmed cell death (apoptosis) in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and cervical cancer. [, , ]
- Suppression of inflammation: this compound can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, contributing to its anti-inflammatory effects. [, , ]
- Modulation of oxidative stress: this compound has been shown to both scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, thereby mitigating oxidative damage. [, , ]
- Promotion of osteoblast differentiation: this compound can enhance the differentiation of bone-forming cells (osteoblasts), suggesting potential for treating osteoporosis. [, ]
- Neuroprotective effects: Studies indicate that this compound can protect neurons from damage caused by ischemia-reperfusion injury and other insults. [, ]
Q5: Does this compound exhibit any antimicrobial activity?
A5: Yes, this compound has demonstrated antifungal activity, particularly against powdery mildew fungi. It can inhibit conidial germination and appressorium formation in these fungi. [, , ]
Q6: What is known about the pharmacokinetics (PK) of this compound?
A6: While detailed PK studies are limited, research suggests that this compound undergoes metabolism in the liver, with several metabolites identified in both in vitro and in vivo models. [, ]
Q7: What are the potential therapeutic applications of this compound?
A7: Based on its diverse biological activities, this compound holds promise for treating various conditions, including:
- Cancer: Its ability to induce apoptosis and inhibit tumor growth makes it a potential candidate for cancer therapy, particularly for liver, breast, and cervical cancers. [, , ]
- Inflammatory diseases: this compound's anti-inflammatory properties suggest potential for treating conditions like atopic dermatitis and other inflammatory disorders. []
- Osteoporosis: Its ability to promote osteoblast differentiation makes it a potential therapeutic agent for bone loss. [, ]
- Neurodegenerative diseases: this compound's neuroprotective effects warrant further investigation for treating conditions like ischemic stroke and optic nerve injury. [, ]
Q8: Is this compound considered safe for human consumption?
A8: While this compound is a natural compound, its safety profile requires thorough evaluation. Some studies have reported potential hepatotoxicity associated with this compound, highlighting the need for careful dosage considerations and further safety assessments. [, ]
Q9: Are there any known drug interactions with this compound?
A9: Research has shown that this compound can inhibit certain drug transporters, such as hOAT1 and hOAT3, potentially leading to drug-drug interactions. []
Q10: What are some strategies to improve the solubility and bioavailability of this compound?
A10: this compound exhibits poor water solubility, limiting its bioavailability. To enhance its solubility and delivery, various approaches have been investigated, including:
- Nanoparticle formulation: Encapsulating this compound in nanoparticles has been shown to improve its dissolution rate and bioavailability. []
- Microsphere fabrication: Developing microspheres loaded with this compound is another strategy to enhance its delivery and therapeutic efficacy. []
Q11: What analytical techniques are commonly employed for the detection and quantification of this compound?
A11: Several analytical methods have been developed for this compound analysis, with high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection being widely used. [, , ]
Q12: Are there established quality control measures for this compound in herbal medicines and other products?
A12: Yes, standardized methods are crucial to ensure the quality and safety of this compound-containing products. These methods focus on accurately quantifying this compound content, identifying potential adulterants, and assessing overall product quality. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B1677688.png)
